molecular formula C18H20N4O B5885361 1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5885361
M. Wt: 308.4 g/mol
InChI Key: JATHURISKHLZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1H-Imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one is a complex organic compound that features both imidazole and dihydropyrimidinone moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the dihydropyrimidinone ring is a six-membered structure with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with a dihydropyrimidinone precursor under specific conditions. The reaction conditions often include the use of strong acids or bases, solvents like ethanol or dichloromethane, and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-Imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, tetrahydropyrimidinones, and various substituted imidazole derivatives .

Scientific Research Applications

1-[3-(1H-Imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The dihydropyrimidinone moiety can interact with nucleic acids or proteins, modulating their function. These interactions lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1H-Imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one is unique due to the presence of both imidazole and dihydropyrimidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-14-17(16-7-4-3-5-8-16)18(23)20-15(2)22(14)11-6-10-21-12-9-19-13-21/h3-5,7-9,12-13H,6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHURISKHLZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1CCCN2C=CN=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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